molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

Rupatadine-d4Fumarate

Numéro de catalogue: B588019
Numéro CAS: 1795153-63-7
Poids moléculaire: 536.061
Clé InChI: JYBLCDXVHQWMSU-IKABZUPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rupatadine-d4Fumarate is a modern non-sedating H1-antihistamine . It also has additional antagonist effects on platelet-activating factor (PAF) . It is used for the symptomatic treatment of allergic rhinitis and urticaria .


Synthesis Analysis

Rupatadine is prepared in a 6-step convergent synthesis . The key steps involve the Grignard reaction of an N-alkyl-4-chloropiperdine with a benzocycloheptapyridinone intermediate, followed by dehydration . The synthesis and characterization of impurities in rupatadine fumarate have been described, identifying process-related impurities, starting material related impurity, and oxidative degradation-related impurity .


Molecular Structure Analysis

The molecular formula of this compound is C30H30ClN3O4 . The molecular weight is 536.1 g/mol . The structure of Rupatadine involves a benzocycloheptapyridinone core, a 4-chloropiperdine, and a 5-methylpyridin-3-yl group .


Chemical Reactions Analysis

Rupatadine is a potent antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor . It acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also prevents these mediators from exerting their effects, thus reducing the severity of allergic symptoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 536.1 g/mol . The molecular formula is C30H30ClN3O4 . The exact mass is 535.2175911 g/mol .

Applications De Recherche Scientifique

1. Driving Performance Studies

Rupatadine fumarate, a potent histamine H1-receptor antagonist and PAF inhibitor, has been studied for its effects on driving performance in healthy volunteers. It is believed to be non-sedating at therapeutic doses, suggesting no impairment on car driving (Vuurman et al., 2007).

2. Chromatographic Analysis

High-performance thin-layer chromatographic (HPTLC) methods have been developed for the estimation of Rupatadine Fumarate in its pure form and in formulations. These methods are sensitive and validated, proving useful for routine analysis (Shaiba et al., 2011), (Shirkhedkar et al., 2008).

3. Cellular Transport Studies

Research on Rupatadine fumarate's transfer characteristics in Caco-2 cell models has been conducted, offering insights into its active transport mechanisms and interaction with P-gp inhibitors (Yang Jing, 2013).

4. Treatment Efficacy in Allergic Conditions

Studies on Rupatadine Fumarate's efficacy and safety in treating allergic rhinitis, especially in patients with diabetes, have shown positive results. Its combination with acupoint application has been found to enhance treatment efficiency and reduce symptoms (Yu Liu et al., 2022).

5. Quality by Design in Tablet Formulation

The development of immediate release Rupatadine fumarate tablets using a Quality by Design approach emphasizes the importance of preformulation studies and compatibility tests in pharmaceutical formulation (Luis Castillo Henríquez et al., 2019).

6. Acid-Base Equilibria Studies

The study of acid-base equilibria of Rupatadine Fumarate in various aqueous media provides valuable information on its ionization characteristics, essential for understanding its interaction with different pharmaceutical excipients (Marija R. Popović-Nikolić et al., 2018).

7. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Rupatadine Fumarate, offering insights into its behavior in the human body (Liang Jiong-he et al., 2008), (Chenglong Sun et al., 2015).

8. Impurity Analysis

Analytical methods like LC-MS/MS have been developed for identifying and quantifying impurities in Rupatadine Fumarate preparations, crucial for ensuring the quality and safety of pharmaceutical products (H. Wang et al., 2009).

9. Synthesis Process

Research on the synthesis process of Rupatadine Fumarate offers insights into improving yield and purity of the drug, which is vital for efficient pharmaceutical production (Lu Li-xia, 2012).

10. Spectrophotometric Methods

Developing spectrophotometric methods for the determination of Rupatadine Fumarate in bulk and formulations provides a simple and cost-effective alternative for routine analysis in quality control laboratories (K. Raghubabu et al., 2015).

Mécanisme D'action

Target of Action

Rupatadine-d4 Fumarate is a selective antagonist that primarily targets the Histamine H1 receptor and the Platelet Activating Factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The Histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorrhea and nasal blockage .

Mode of Action

Rupatadine-d4 Fumarate acts as a dual antagonist, blocking both the Histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF is produced from phospholipids cleaved by phospholipase A2 . By blocking both these receptors, Rupatadine-d4 Fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rupatadine-d4 Fumarate involves the inhibition of mast cell degranulation and the subsequent release of histamine and other substances . This drug also inhibits the production of PAF from phospholipids . These actions disrupt the biochemical pathways leading to allergic symptoms.

Pharmacokinetics

Rupatadine-d4 Fumarate exhibits dose-dependent pharmacokinetics . The exposure to Rupatadine-d4 Fumarate, as measured by Cmax and AUC, increases with the dose over the range of 10–40 mg for both single and multiple dose administration . It is metabolized in the liver, primarily through CYP-mediated processes . The elimination half-life is approximately 5.9 hours , and it is excreted via urine (34.6%) and feces (60.9%) .

Result of Action

The primary result of Rupatadine-d4 Fumarate’s action is the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing the severity of these symptoms .

Action Environment

The action of Rupatadine-d4 Fumarate can be influenced by various environmental factors. For instance, certain substances, such as erythromycin, ketoconazole, or grapefruit juice, can interfere with its metabolism due to their effect on CYP enzymes . Therefore, these substances should be avoided during treatment with Rupatadine-d4 Fumarate .

Analyse Biochimique

Biochemical Properties

Rupatadine-d4Fumarate interacts with histamine H1 receptors and platelet activating factor (PAF) receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . By blocking both the H1 receptor and PAF receptor, this compound prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms .

Cellular Effects

This compound has anti-allergic properties such as the inhibition of the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibition of the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .

Molecular Mechanism

This compound is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .

Temporal Effects in Laboratory Settings

This compound has been found to be effective and safe in a variety of randomized clinical trials both in seasonal and perennial allergic rhinitis, as well as in chronic urticaria . It has a rapid onset of action and a prolonged duration of activity .

Dosage Effects in Animal Models

In various animal models, this compound demonstrated similar or greater histamine H1 antagonist activity than loratadine, and similar potency to cetirizine and levocabastine .

Metabolic Pathways

This compound undergoes significant presystemic metabolism when administered orally. The most important biotransformation pathways of this compound include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .

Transport and Distribution

This compound is rapidly absorbed after oral administration; peak plasma concentrations are achieved within 1 hour and steady state within 3–5 days . This compound is highly protein bound (98–99%) and is well distributed in tissues .

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.